molecular formula C10H23O3PS B14516450 Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate CAS No. 62514-80-1

Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate

Cat. No.: B14516450
CAS No.: 62514-80-1
M. Wt: 254.33 g/mol
InChI Key: NHJAGKPHBOTNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a diethyl ester and a tert-butylsulfanyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable alkylating agent. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing it to bind to active sites of enzymes and inhibit their activity. This property makes it useful as an enzyme inhibitor in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphonate
  • Diethyl [2-(methylsulfanyl)ethyl]phosphonate
  • Diethyl [2-(ethylsulfanyl)ethyl]phosphonate

Uniqueness

Diethyl [2-(tert-butylsulfanyl)ethyl]phosphonate is unique due to the presence of the tert-butylsulfanyl group, which imparts steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar phosphonates that may have smaller or less bulky substituents .

Properties

CAS No.

62514-80-1

Molecular Formula

C10H23O3PS

Molecular Weight

254.33 g/mol

IUPAC Name

2-(2-diethoxyphosphorylethylsulfanyl)-2-methylpropane

InChI

InChI=1S/C10H23O3PS/c1-6-12-14(11,13-7-2)8-9-15-10(3,4)5/h6-9H2,1-5H3

InChI Key

NHJAGKPHBOTNFW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCSC(C)(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.